molecular formula C16H14BrFOS B1327904 4'-Bromo-3'-fluoro-3-(4-thiomethylphenyl)propiophenone CAS No. 898781-39-0

4'-Bromo-3'-fluoro-3-(4-thiomethylphenyl)propiophenone

Cat. No.: B1327904
CAS No.: 898781-39-0
M. Wt: 353.3 g/mol
InChI Key: UTXRQZUZRTYKAR-UHFFFAOYSA-N
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Description

4'-Bromo-3'-fluoro-3-(4-thiomethylphenyl)propiophenone is a substituted propiophenone derivative characterized by a bromo-fluoro aromatic ring at the 4' position and a thiomethylphenyl group at the 3-position of the propanone backbone. Its IUPAC name is 1-(4-bromo-3-fluorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one. The bromo and fluoro substituents enhance electrophilicity and metabolic stability, while the thiomethyl group introduces sulfur-based reactivity and modulates lipophilicity .

Properties

IUPAC Name

1-(4-bromo-3-fluorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrFOS/c1-20-13-6-2-11(3-7-13)4-9-16(19)12-5-8-14(17)15(18)10-12/h2-3,5-8,10H,4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXRQZUZRTYKAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrFOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644384
Record name 1-(4-Bromo-3-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898781-39-0
Record name 1-(4-Bromo-3-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Propiophenone Intermediate

  • The starting material is often 4-(methylthio)phenyl derivatives, which are reacted with appropriate acylating agents to form the propiophenone backbone.
  • Friedel-Crafts acylation is a common method, using reagents such as acid chlorides or anhydrides in the presence of Lewis acids (e.g., AlCl3).
  • The thiomethyl group is introduced or retained on the phenyl ring to maintain the desired substitution pattern.

Selective Halogenation

  • Fluorination: Introduction of fluorine at the 3' position is typically achieved using electrophilic fluorinating agents or via nucleophilic aromatic substitution on activated intermediates.
  • Bromination: Bromine is introduced at the 4' position using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS).
  • The reaction conditions are carefully controlled to avoid polybromination or bromination at undesired sites.
  • Solvents like dichloromethane or acetonitrile are commonly used, with reaction temperatures maintained at room temperature or slightly elevated to optimize selectivity and yield.

Industrial Scale Considerations

  • Scale-up involves optimizing reaction parameters such as reagent concentration, temperature, and reaction time.
  • Continuous flow reactors may be employed to improve safety and consistency.
  • Vapor-phase bromination methods have been reported for related compounds, offering advantages such as elimination of solvent diluents and reduced purification steps.

Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Propiophenone formation Friedel-Crafts acylation (Acid chloride, AlCl3) Control of temperature critical to avoid side reactions
Fluorination Electrophilic fluorinating agents or nucleophilic substitution Requires activated aromatic ring or directing groups
Bromination Bromine (Br2) or N-bromosuccinimide (NBS) in DCM or acetonitrile Room temperature to mild heating; selective bromination
Purification Chromatography or recrystallization Ensures removal of polyhalogenated impurities

Research Findings and Data

  • The presence of bromine and fluorine substituents in the 4' and 3' positions, respectively, imparts unique reactivity and biological activity to the compound.
  • The thiomethyl group on the 4-position of the other phenyl ring enhances binding affinity in biological systems and influences chemical reactivity.
  • Studies on related compounds show that selective halogenation can be achieved with high regioselectivity using NBS and controlled reaction conditions.
  • Vapor-phase bromination methods have demonstrated increased productivity and reduced impurities in similar aromatic bromination reactions, suggesting potential for industrial application.

Comparative Table of Related Compounds and Preparation Notes

Compound Name Key Differences in Preparation Notes on Reactivity and Applications
3'-Bromo-3-(4-thiomethylphenyl)propiophenone Bromination of 3-(4-thiomethylphenyl)propiophenone Bromination selective at 3' position; used as precursor
4'-Bromo-3'-fluoro-3-(2-thiomethylphenyl)propiophenone Similar halogenation pattern but thiomethyl at 2-position Multi-step synthesis with regioselective halogenation
4'-Bromo-2'-fluoro-3-(2-thiomethylphenyl)propiophenone Fluorine at 2' position; requires different fluorination strategy Used in medicinal chemistry; oxidation and substitution reactions studied
This compound Target compound; fluorine and bromine at 3' and 4' positions respectively Requires precise halogenation control; valuable in organic synthesis and research

Summary of Preparation Methodology

Preparation Stage Description
Starting Material 4-(Methylthio)phenyl derivatives or propiophenone precursors
Acylation Friedel-Crafts acylation to form propiophenone backbone
Fluorination Electrophilic or nucleophilic fluorination at 3' position
Bromination Selective bromination at 4' position using Br2 or NBS in organic solvents
Purification Chromatographic techniques or recrystallization to isolate pure compound
Scale-up Considerations Use of continuous flow reactors, vapor-phase bromination, and process optimization for industry

Chemical Reactions Analysis

Types of Reactions: 4’-Bromo-3’-fluoro-3-(4-thiomethylphenyl)propiophenone can undergo various chemical reactions, including:

    Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the propiophenone structure can be reduced to form alcohols.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of new derivatives with different functional groups replacing bromine or fluorine.

Scientific Research Applications

4’-Bromo-3’-fluoro-3-(4-thiomethylphenyl)propiophenone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4’-Bromo-3’-fluoro-3-(4-thiomethylphenyl)propiophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine, fluorine, and thiomethyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural Similarities and Substituent Effects

The compound’s structural analogs differ primarily in substituent positions and functional groups. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) XLogP<sup>3</sup> Key Properties/Applications Reference
4'-Bromo-3'-fluoro-3-(4-thiomethylphenyl)propiophenone 4'-Br, 3'-F, 3-(4-SCH3Ph) 367.24 ~4.2 (estimated) High lipophilicity; potential kinase inhibitor intermediate
4'-Bromo-3'-fluoroacetophenone 4'-Br, 3'-F, acetyl group 231.03 3.5 Intermediate in Suzuki couplings
4'-Bromo-3'-fluoro-3-(3-methoxyphenyl)propiophenone 4'-Br, 3'-F, 3-(3-OCH3Ph) 381.22 ~3.8 Enhanced solubility due to methoxy group
3-(4-Bromophenyl)-4'-fluoropropiophenone 4-BrPh, 4'-F 323.15 4.0 Used in crystallographic studies
4'-Bromo-2-(4-fluorophenyl)acetophenone 4'-Br, 2-(4-FPh) 293.13 4.0 High electrophilicity for nucleophilic attacks

Notes:

  • Thiomethyl vs. Methoxy Groups : The thiomethyl group (SCH3) increases lipophilicity (higher XLogP) compared to methoxy (OCH3), making the compound more membrane-permeable but less water-soluble .
  • Halogen Positioning : Bromine at the 4' position enhances steric bulk and electronic effects, while fluorine at 3' improves metabolic stability .

Biological Activity

4'-Bromo-3'-fluoro-3-(4-thiomethylphenyl)propiophenone is a synthetic compound that has garnered attention in various fields of biological research due to its unique structural features and potential pharmacological properties. This article delves into the biological activity of this compound, summarizing key findings from diverse studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C16H14BrFOS, with a molecular weight of approximately 357.25 g/mol. The compound features a bromine atom, a fluorine atom, and a thiomethyl group, which are significant for its reactivity and biological interactions.

The mechanism of action for this compound involves its interaction with specific biological targets. Research indicates that compounds with similar structures often modulate enzyme activities or receptor functions, potentially influencing pathways related to inflammation, cancer progression, and cell signaling.

Anticancer Potential

Research into structurally similar compounds has revealed their potential as anticancer agents. For example, certain propiophenone derivatives have been found to induce apoptosis in cancer cells through the activation of caspase pathways. While direct studies on this specific compound are scarce, the structural analogs indicate a promising avenue for anticancer research.

Anti-inflammatory Effects

The role of thiol-containing compounds in modulating inflammatory responses is well-documented. Compounds with thiomethyl groups can influence the production of pro-inflammatory cytokines. This suggests that this compound may exhibit anti-inflammatory properties, although empirical data is still needed to substantiate these claims.

Case Studies

StudyFindings
Study on Propiophenone Derivatives Investigated various derivatives for antimicrobial activity; indicated potential effectiveness against Gram-positive bacteria.
Anticancer Research Similar compounds induced apoptosis in breast cancer cell lines; mechanism involved caspase activation.
Inflammation Modulation Thiol-containing compounds showed reduced cytokine production in vitro; implications for chronic inflammation treatment.

Q & A

Q. What are the recommended synthetic routes for 4'-Bromo-3'-fluoro-3-(4-thiomethylphenyl)propiophenone, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the propiophenone core. For bromo/fluoro substituents, electrophilic aromatic substitution (EAS) with Br₂ or F₂ under controlled temperature (e.g., 0–25°C) is common. The thiomethyl group can be introduced via nucleophilic substitution (e.g., using NaSMe) or thiol-ene click chemistry. Optimize yields by monitoring reaction progress via TLC or HPLC and adjusting catalysts (e.g., Lewis acids like AlCl₃ for EAS) .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

  • Methodological Answer :
  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions and integration ratios (e.g., distinguishing bromo/fluoro aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 isotopic signature) .
  • X-ray Crystallography : For absolute stereochemical confirmation, single-crystal diffraction is recommended, as demonstrated for structurally similar bromo/fluoro-propiophenones .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight, light-resistant containers under inert atmosphere (N₂/Ar) at ambient temperatures. Avoid exposure to moisture due to potential thiomethyl group hydrolysis. Use desiccants (e.g., silica gel) in storage environments. Safety protocols include fume hoods, nitrile gloves, and eye protection, as advised for halogenated propiophenones .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity during further functionalization of this compound?

  • Methodological Answer : Bromo and fluoro groups are meta-directing, while thiomethyl is ortho/para-directing. Computational modeling (DFT) predicts dominant reaction sites. Experimentally, use competitive reactions with electrophiles (e.g., nitration) and analyze product ratios via HPLC. For example, in a nitro-substitution study, para-fluorine directed 85% of reactions to the thiomethyl-adjacent position .

Q. What methodologies are suitable for investigating thermal degradation pathways of this compound?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (typically >200°C for halogenated aromatics) .
  • GC-MS/Pyrolysis-MS : Identify volatile degradation byproducts (e.g., HBr, HF, or thiomethyl radicals) .
  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks and monitor structural changes via FT-IR and NMR .

Q. How can the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) be enhanced?

  • Methodological Answer : Activate the bromo substituent for palladium-catalyzed coupling by:
  • Ligand Optimization : Use Pd(PPh₃)₄ with SPhos or XPhos ligands to reduce steric hindrance from the thiomethyl group .
  • Microwave-Assisted Synthesis : Increase reaction rates and yields (e.g., 80% in 30 min at 120°C vs. 50% in 24 hr conventionally) .
  • Protecting Groups : Temporarily mask the thiomethyl group with tert-butyl disulfide to prevent catalyst poisoning .

Data Contradiction Analysis

Q. How should discrepancies in reported solubility profiles be addressed?

  • Methodological Answer : Conflicting solubility data (e.g., in polar vs. nonpolar solvents) may arise from polymorphic forms or impurities. Conduct:
  • Phase Solubility Analysis : Compare solubility in DMSO, chloroform, and methanol using UV-Vis spectroscopy.
  • Powder X-ray Diffraction (PXRD) : Identify crystalline vs. amorphous forms affecting solubility .

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